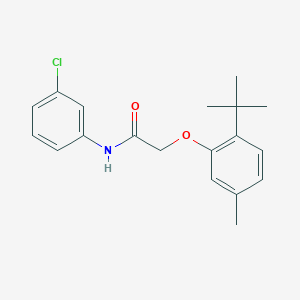
3-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-N,N-dimethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-N,N-dimethylaniline is a useful research compound. Its molecular formula is C18H20N2O and its molecular weight is 280.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 280.157563266 g/mol and the complexity rating of the compound is 368. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of Complex Molecules
The compound plays a significant role in the synthesis of complex molecules, including heterocyclic compounds and derivatives. For instance, it has been utilized in the sequential N-acylamide methylenation–enamide ring-closing metathesis, providing a synthetic entry to 1,4-dihydroquinoline nucleus, demonstrating its utility in creating structurally complex and valuable organic compounds (Bennasar et al., 2005).
Fluorescence Studies
The interaction of the compound with formaldehyde and phenylalanine derivatives has been studied for its fluorescence properties. This research has implications for biological imaging and sensing technologies, where specific fluorescence is crucial for tracking and analyzing biological molecules (Falck et al., 1962).
Cytotoxic Activity Against Cancer Cells
Isoquinolinequinone–amino acid derivatives synthesized from this compound have been evaluated for cytotoxic activity against cancer cell lines. These studies highlight its potential in developing new chemotherapeutic agents, with some derivatives showing moderate to high cytotoxic activity (Valderrama et al., 2016).
Electrophilic Ring Closure Reactions
Its utility in electrophilic ring closure reactions of ortho-allylaniline systems has been explored, contributing to the synthesis of tetrahydroquinolines and julolidines. This application is significant in the production of complex organic molecules and pharmaceutical compounds, demonstrating the compound's versatility in organic synthesis (Shono et al., 1982).
Antimicrobial Activity
Schiff base supramolecular complexes involving this compound have been studied for their antimicrobial activity. These complexes have shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating potential applications in developing new antimicrobial agents (El-Sonbati et al., 2016).
Corrosion Inhibition
Quinoline derivatives synthesized from this compound have been investigated as corrosion inhibitors for mild steel in acidic media. These studies are crucial for developing new materials that can prevent corrosion, thereby extending the life and durability of metal structures and components (Singh et al., 2016).
Mécanisme D'action
The mechanism of action would depend on the specific use of the compound. For instance, some 3,4-dihydro-2(1H)-quinolinones have been found to exhibit a variety of activities in both peripheral and central tissues, which includes phosphodiesterase inhibition, blocking of β-adrenergic receptors, antagonism of vasopressin receptors and interaction with serotonin and dopamine receptors .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-[3-(dimethylamino)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-19(2)17-9-5-8-15(12-17)18(21)20-11-10-14-6-3-4-7-16(14)13-20/h3-9,12H,10-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSQDCCVNPHTASZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-{2-[(2-isopropyl-5-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 4-bromobenzoate](/img/structure/B5593731.png)
![1,9-dioxaspiro[5.5]undec-4-yl{2-[3-(trifluoromethyl)phenyl]ethyl}amine](/img/structure/B5593739.png)


![3,4-dimethoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5593769.png)
![2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B5593771.png)
![2-(4-methyl-1-oxo-2(1H)-phthalazinyl)-N-[1-(1-methyl-1H-pyrazol-5-yl)propyl]acetamide](/img/structure/B5593781.png)

![6-tert-butyl-2,3-dimethyltetrahydro-5H-2,3,4a,6,7a-pentaazacyclopenta[cd]indene-1,4(2H,3H)-dione](/img/structure/B5593792.png)
![4-[(4-bromo-5-methyl-2-thienyl)methylene]-3-phenyl-5(4H)-isoxazolone](/img/structure/B5593809.png)
![ethyl 4-[(4-chlorophenyl)acetyl]-1-piperazinecarboxylate](/img/structure/B5593814.png)
![methyl ({5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazol-2-yl}thio)acetate](/img/structure/B5593816.png)
![methyl 3-{[(4-fluorophenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5593823.png)
![9-(4-chloro-3-fluorobenzyl)-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5593825.png)
